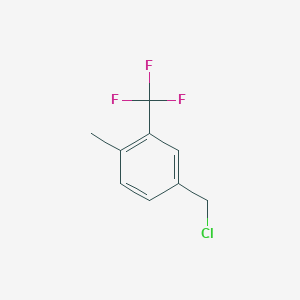
4-Methyl-3-(trifluoromethyl)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(trifluoromethyl)benzyl chloride is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and a benzyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, followed by chlorination . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl chloride moiety can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzyl alcohols or reduction to form hydrocarbons.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium salts of N,N-disubstituted dithiocarbamic acids.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include dithiocarbamates, benzyl alcohols, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Methyl-3-(trifluoromethyl)benzyl chloride has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyl chloride moiety can participate in covalent bonding with biological targets. These interactions can modulate various biochemical pathways and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but with an amine group instead of a chloride.
4-(Trifluoromethyl)benzyl alcohol: Contains a hydroxyl group instead of a chloride.
3-(Trifluoromethyl)benzyl chloride: Similar structure but with the trifluoromethyl group in a different position.
Propiedades
Fórmula molecular |
C9H8ClF3 |
|---|---|
Peso molecular |
208.61 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
XALQPZNIGSIDFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


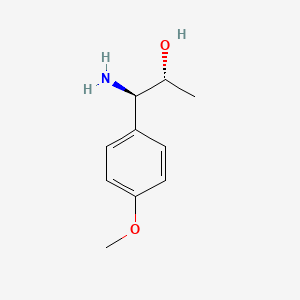

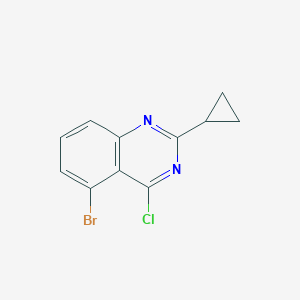
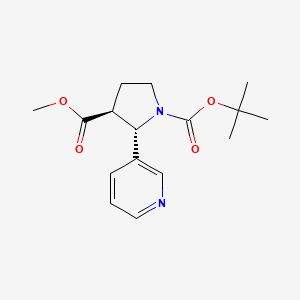
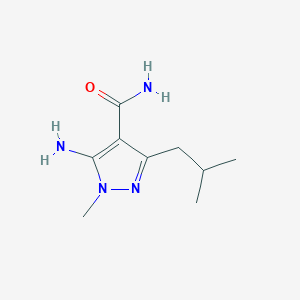
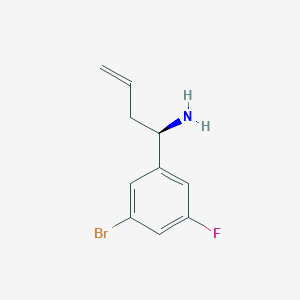
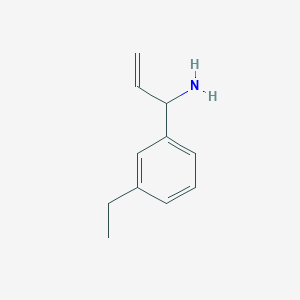
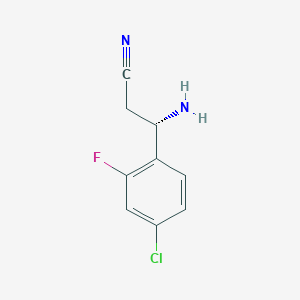
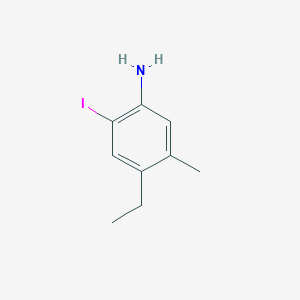
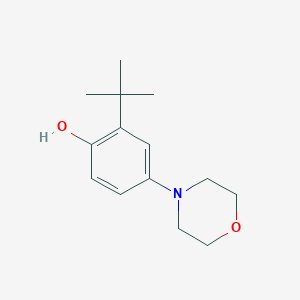
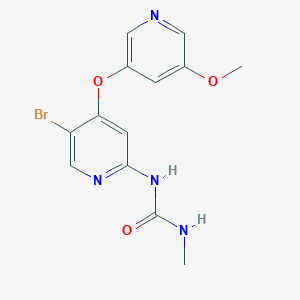
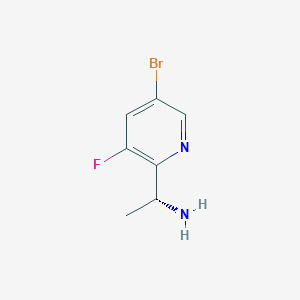
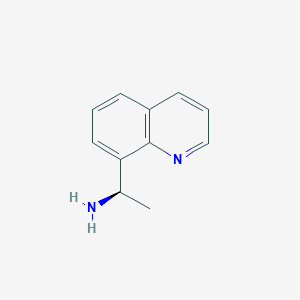
![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
